Lipophilicity Control: Lower XLogP3 vs. N-(2-methoxyethyl) Analog
The N-cyclopropyl substitution results in a significantly lower partition coefficient compared to the N-(2-methoxyethyl) analog, directly impacting the compound’s suitability for CNS drug discovery programs where high lipophilicity is linked to increased toxicity and promiscuity . The target compound's XLogP3 of 1.2 aligns better with lead-like chemical space guidelines (XLogP3 ≤ 3) than its comparator .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide; XLogP3 = 1.73 |
| Quantified Difference | Δ XLogP3 = -0.53 |
| Conditions | In silico prediction via XLogP3 algorithm as reported on standardized datasheets under standard conditions. |
Why This Matters
This 0.53-unit decrease in lipophilicity can translate to improved aqueous solubility and a reduced risk of off-target pharmacology, making the target compound a more attractive starting point for lead optimization in oral drug programs.
